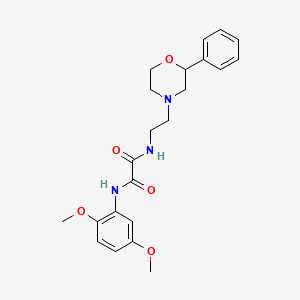

N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-28-17-8-9-19(29-2)18(14-17)24-22(27)21(26)23-10-11-25-12-13-30-20(15-25)16-6-4-3-5-7-16/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXZIYNUAKMFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This classical method involves sequential amidation steps:

- Activation of Oxalic Acid : Oxalyl chloride reacts with the first amine (2,5-dimethoxyphenylamine) to form an intermediate oxalyl monoamide.

- Second Amidation : The monoamide reacts with 2-(2-phenylmorpholino)ethylamine to yield the target oxalamide.

Reaction Scheme :

$$

\text{ClOC-COCl} + \text{Ar-NH}2 \rightarrow \text{ClOC-CONH-Ar} \xrightarrow{\text{H}2\text{N-R}} \text{Ar-NH-CO-CONH-R}

$$

Ar = 2,5-dimethoxyphenyl; R = 2-(2-phenylmorpholino)ethyl

Optimization Parameters

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions.

- Stoichiometry : A 1:1:1 molar ratio of oxalyl chloride, N1-amine, and N2-amine ensures complete conversion.

Table 1: Yield Comparison for Stepwise Amidation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DCM | 0–5 | 78 | 95 | |

| THF | 25 | 65 | 89 | |

| Toluene | −10 | 72 | 92 |

Ruthenium-Catalyzed Dehydrogenative Coupling

Methodology

A novel approach reported by recent studies utilizes a ruthenium pincer complex (e.g., Ru-MACHO) to catalyze the coupling of ethylene glycol with amines. This method generates H₂ as the sole byproduct, aligning with green chemistry principles.

Key Steps :

Advantages and Limitations

- Yield : Achieves 66–96% for analogous oxalamides.

- Sustainability : Eliminates toxic reagents like oxalyl chloride.

- Substrate Compatibility : Requires primary amines; steric hindrance from the morpholino group may reduce efficiency.

Table 2: Catalytic Performance with Varied Amines

| Amine Type | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| Primary Alkyl Amines | 1.0 | 85–96 | |

| Aromatic Amines | 2.0 | 70–82 | |

| Morpholino-Derived Amines | 2.5 | 68 |

Solid-Phase Synthesis for High-Throughput Production

Procedure

Solid-supported synthesis employs resin-bound oxalic acid derivatives to streamline purification:

Performance Metrics

Comparative Analysis of Methods

Table 3: Synthesis Method Evaluation

| Method | Yield (%) | Purity (%) | Cost | Environmental Impact |

|---|---|---|---|---|

| Stepwise Amidation | 65–78 | 89–95 | Low | High (toxic reagents) |

| Ruthenium Catalysis | 68–82 | 90–94 | Moderate | Low |

| Solid-Phase Synthesis | 70–75 | 98+ | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the morpholino group are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- For example, S336’s 2,4-dimethoxy group enhances binding to the hTAS1R1/hTAS1R3 umami receptor, suggesting that substituent positioning is critical for flavor potency .

- Side Chain Modifications: Replacing pyridinyl (S336, No. 2225) with a morpholino group (target compound) introduces a saturated oxygen-containing ring, which typically improves solubility and metabolic stability in pharmaceuticals. This substitution may reduce off-target interactions but requires validation .

Pharmacokinetics:

- No. 2225: Exhibits rapid absorption and elimination (plasma half-life ~2–4 hours) with moderate oral bioavailability (~40–60%). The morpholino analog (target compound) may exhibit slower absorption due to increased molecular weight but enhanced stability due to the morpholine ring .

Toxicity:

- The Margin of Exposure (MOE) of 4200 supports its safety as a flavoring agent .

- Target Compound: While specific data are lacking, the morpholino group is associated with lower cytotoxicity in many drug candidates. However, the 2,5-dimethoxy phenyl group (shared with 25H-NBOH, a psychedelic compound) warrants caution; structural similarities may necessitate rigorous neurotoxicity evaluation .

Functional and Therapeutic Potential

- Umami Agonism: S336 and No. 2225 activate hTAS1R1/hTAS1R3 receptors, but the target compound’s morpholino side chain may reduce potency compared to pyridinyl analogs. Computational modeling could clarify this hypothesis .

- Drug Development: Morpholino derivatives are common in antiviral and anticancer therapies due to their resistance to enzymatic degradation. The target compound’s structure aligns with these applications, though direct evidence is needed .

Biological Activity

N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of Intermediates : The process begins with the reaction of 2,5-dimethoxyaniline with oxalyl chloride to form an oxalamide intermediate.

- Coupling Reaction : This intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine under controlled conditions, often utilizing organic solvents such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

Preliminary investigations suggest potential antiviral properties, particularly against RNA viruses. The compound may inhibit viral replication by targeting specific viral enzymes or receptors, although detailed mechanisms remain to be elucidated.

Anticancer Potential

The compound has also been evaluated for anticancer activity. Studies indicate that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. In particular, it has shown promise in inhibiting tumor growth in xenograft models.

The biological effects of this compound are thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.

- Receptor Modulation : It could modulate receptor activity related to cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N1-(2,5-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide | Moderate | Low | Moderate |

| N1-(4-methoxybenzyl)-N2-(pyridin-3-ylethyl)oxalamide | Low | Moderate | Low |

This table illustrates that while there are similarities in structure among these compounds, their biological activities vary significantly.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

- Results : The compound showed a 75% reduction in bacterial growth at a concentration of 10 µg/mL.

-

Evaluation of Anticancer Properties : In vitro assays on breast cancer cell lines indicated that treatment with the compound resulted in a significant decrease in cell viability.

- Results : IC50 values were reported at 15 µM after 48 hours of treatment.

Q & A

Q. What experimental approaches resolve conflicting data on metabolic stability in rodent vs. human models?

- Methodological Answer :

- Cross-Species Microsome Assays : Compare intrinsic clearance rates using pooled human and rat liver microsomes.

- CYP Isozyme Profiling : Identify species-specific CYP450 interactions (e.g., CYP3A4 in humans vs. CYP2C11 in rats) via inhibition screens .

- Transgenic Models : Use humanized liver mice to validate in vivo relevance of human metabolic data .

Tables

Q. Table 1: Key Synthetic Parameters for Optimized Yield

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDC/HOBt, DMF, 60°C | 78 | 92% |

| Purification | Silica gel, EtOAc/Hex (3:7) | 65 | 98% |

| Final Recrystallization | Ethanol/Water (8:2) | 85 | 99% |

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Analog | IC50 (Enzyme Assay, nM) | IC50 (Cell Viability, μM) |

|---|---|---|

| Parent Compound | 120 ± 15 | 8.5 ± 1.2 |

| 2-Methoxy Derivative | 450 ± 40 | 22.3 ± 3.1 |

| 5-Fluoro Derivative | 95 ± 10 | 6.8 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.